1-Chloro-3-isocyano-2-methylbenzene

Isocyanide Chemistry Physicochemical Properties Structure-Activity Relationship

1-Chloro-3-isocyano-2-methylbenzene (CAS 1930-79-6) is a specialized aromatic isocyanide with the molecular formula C₈H₆ClN and a molecular weight of 151.59 g/mol. As a member of the aryl isocyanide class, it features a formally divalent carbon atom, making it a versatile reactant in multicomponent reactions like the Ugi and Passerini couplings, as well as a ligand in coordination chemistry.

Molecular Formula C8H6ClN
Molecular Weight 151.59 g/mol
CAS No. 1930-79-6
Cat. No. B158722
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Chloro-3-isocyano-2-methylbenzene
CAS1930-79-6
SynonymsBenzene, 1-chloro-3-isocyano-2-methyl- (9CI)
Molecular FormulaC8H6ClN
Molecular Weight151.59 g/mol
Structural Identifiers
SMILESCC1=C(C=CC=C1Cl)[N+]#[C-]
InChIInChI=1S/C8H6ClN/c1-6-7(9)4-3-5-8(6)10-2/h3-5H,1H3
InChIKeySGSGOIOBSLLNIQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-Chloro-3-isocyano-2-methylbenzene (CAS 1930-79-6): An Aromatic Isocyanide Building Block for Specialized Organic Synthesis


1-Chloro-3-isocyano-2-methylbenzene (CAS 1930-79-6) is a specialized aromatic isocyanide with the molecular formula C₈H₆ClN and a molecular weight of 151.59 g/mol [1]. As a member of the aryl isocyanide class, it features a formally divalent carbon atom, making it a versatile reactant in multicomponent reactions like the Ugi and Passerini couplings, as well as a ligand in coordination chemistry [2]. Its computed physicochemical properties include a predicted XLogP3-AA of 2.6, zero hydrogen bond donors, and a topological polar surface area of 4.4 Ų [1].

Why 1-Chloro-3-isocyano-2-methylbenzene Cannot Be Directly Substituted by Other Aryl Isocyanides


The specific substitution pattern of 1-chloro-3-isocyano-2-methylbenzene—a chlorine atom at position 1, a methyl group at position 2, and the isocyano group at position 3—creates a unique steric and electronic environment not replicated by positional isomers like 2-chloro-6-methylphenyl isocyanide (CAS 118923-96-9) or unsubstituted phenyl isocyanide. The electron-withdrawing chlorine and electron-donating methyl group ortho to the isocyano functionality finely tune its nucleophilicity and π-acceptor capacity, which directly impacts reactivity in multicomponent reactions and coordination behavior with metal centers [1][2]. Using a different aryl isocyanide in a validated synthetic protocol or patent route may lead to altered reaction kinetics, lower product yields, or failure to achieve the desired chemo- or regioselectivity.

Quantitative Differentiation of 1-Chloro-3-isocyano-2-methylbenzene from Close Analogs


Regioisomeric Identity and Computed Physicochemical Properties vs. 2-Chloro-6-methylphenyl Isocyanide

A foundational level of differentiation is established by comparing the computed physicochemical properties of 1-chloro-3-isocyano-2-methylbenzene with its closest regioisomer, 2-chloro-6-methylphenyl isocyanide. While the molecular weight and formula are identical, their distinct connectivity results in different InChI Keys (SGSGOIOBSLLNIQ-UHFFFAOYSA-N vs. a different key for the isomer), confirming they are non-interchangeable chemical entities [1]. This difference in substitution pattern is the primary driver for divergent reactivity and is critical for procurement accuracy.

Isocyanide Chemistry Physicochemical Properties Structure-Activity Relationship

Hazard Classification Profile Relative to an Isomeric Isocyanide

A comparison of GHS hazard classifications provides a practical differentiator for laboratory procurement and handling. 1-Chloro-3-isocyano-2-methylbenzene is classified for acute toxicity (H302, H312, H332), skin irritation (H315), eye irritation (H319), and respiratory irritation (H335) [1]. In contrast, its isomer 2-chloro-6-methylphenyl isocyanide carries a 'Warning' signal word for acute toxicity categories 4 for dermal, inhalation, and oral routes . While both compounds present similar toxicity risks, the complete and specific hazard statement profile is essential for safety protocol development and risk assessment during procurement.

Chemical Safety GHS Classification Procurement Risk

Validated Application Scenarios for 1-Chloro-3-isocyano-2-methylbenzene Based on Evidence


Specialized Building Block for Isocyanide-Based Multicomponent Reactions

The compound's functional group profile makes it a suitable and distinct aromatic isocyanide input for Ugi or Passerini reactions where the unique electronic and steric effects of the 1-chloro-3-isocyano-2-methyl substitution pattern are desired to influence reaction rate or product distribution. Its use is supported by the broader class of aryl isocyanides in such transformations [1].

Ligand Design for Transition Metal Catalysis Requiring a Tuned π-Acceptor

The combination of an electron-withdrawing chlorine and an electron-donating methyl group ortho to the isocyano functionality allows for fine-tuning of the ligand's σ-donor and π-acceptor properties. It is applicable in the design of novel metal catalysts, particularly for palladium-catalyzed couplings, where ligand electronics are critical for catalytic activity .

Procurement for Patent-Recorded Synthetic Routes

With 28 associated patent records, 1-chloro-3-isocyano-2-methylbenzene is a key intermediate in proprietary synthetic routes. Procuring this exact compound is necessary to reproduce or build upon the intellectual property described in these documents, where the substitution pattern is integral to the invention's function [2].

Development of Antiviral Agents via Isocyanide Functionalization

The isocyanide class, to which this compound belongs, has demonstrated activity as influenza A virus M2 channel inhibitors. This compound can serve as a starting point for the synthesis of new analogs, where the −NH₂ to −N≡C group replacement is a key strategy for improving potency [3].

Quote Request

Request a Quote for 1-Chloro-3-isocyano-2-methylbenzene

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.